molecular formula C7H7BBr2O3 B1418386 2,6-Dibromo-3-methoxyphenylboronic acid CAS No. 850567-93-0

2,6-Dibromo-3-methoxyphenylboronic acid

Cat. No.: B1418386
CAS No.: 850567-93-0
M. Wt: 309.75 g/mol
InChI Key: CCRLWBYZCYCUAK-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-methoxyphenylboronic acid is a boronic acid derivative characterized by the presence of two bromine atoms and a methoxy group on a phenyl ring. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Biochemical Analysis

Biochemical Properties

2,6-Dibromo-3-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. This compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds with the active site serine or threonine residues . These interactions can modulate the activity of the enzymes, leading to changes in cellular processes. Additionally, this compound can bind to proteins and other biomolecules, affecting their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by inhibiting key enzymes involved in signal transduction . For instance, it can affect the phosphorylation status of proteins, thereby altering gene expression and cellular metabolism. In some cell types, this compound has been shown to induce apoptosis, a programmed cell death process, by disrupting mitochondrial function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with the active sites of enzymes, leading to their inhibition or activation . This compound can also interact with DNA and RNA, affecting transcription and translation processes. Furthermore, this compound can modulate the activity of transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperature or acidic pH . Over time, the degradation products can affect cellular function, leading to long-term effects on cell viability and metabolism. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound can also influence the activity of metabolic enzymes, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound can accumulate in specific cellular compartments, affecting its localization and activity. For instance, it can be transported into the mitochondria, where it can exert its effects on mitochondrial function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it can interact with DNA and transcription factors, affecting gene expression. The localization of this compound can also influence its stability and degradation, impacting its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-methoxyphenylboronic acid typically involves the bromination of 3-methoxyphenylboronic acid followed by further functionalization. The reaction conditions usually require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM).

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-3-methoxyphenylboronic acid is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts (e.g., Pd(PPh3)4) and a base such as sodium carbonate or potassium phosphate.

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Suzuki-Miyaura Coupling: Formation of biaryl compounds.

  • Oxidation: Formation of corresponding aldehydes, ketones, or carboxylic acids.

  • Reduction: Formation of corresponding alcohols or amines.

  • Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2,6-Dibromo-3-methoxyphenylboronic acid is widely used in scientific research due to its versatility in chemical synthesis. It is employed in the development of pharmaceuticals, agrochemicals, and organic materials. Its use in Suzuki-Miyaura coupling reactions makes it valuable for constructing complex organic molecules, which are essential in drug discovery and material science.

Mechanism of Action

The mechanism by which 2,6-Dibromo-3-methoxyphenylboronic acid exerts its effects depends on the specific reaction it is involved in. In the Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved are typically the carbon-carbon bond formation processes.

Comparison with Similar Compounds

2,6-Dibromo-3-methoxyphenylboronic acid is unique due to its specific substitution pattern on the phenyl ring. Similar compounds include other boronic acids such as phenylboronic acid, 4-bromophenylboronic acid, and 2-bromophenylboronic acid. the presence of both bromine atoms and a methoxy group in this compound provides it with distinct reactivity and utility in cross-coupling reactions.

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Properties

IUPAC Name

(2,6-dibromo-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBr2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRLWBYZCYCUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Br)OC)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBr2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656863
Record name (2,6-Dibromo-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-93-0
Record name B-(2,6-Dibromo-3-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850567-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dibromo-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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